molecular formula C19H17N3O2S2 B2750194 1-(Thiophen-2-yl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1206987-17-8

1-(Thiophen-2-yl)-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2750194
CAS No.: 1206987-17-8
M. Wt: 383.48
InChI Key: BXRPCPNHNCJLIX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction can produce aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its chemical formula is C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction mentioned earlier is a typical synthetic method for thiophene derivatives . This reaction proceeds through a radical pathway, where an iminyl radical is initially generated by a single-electron-transfer (SET) process .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Thiophene-based Compounds

Thiophene derivatives, such as those mentioned in the provided studies, often exhibit significant biological activity. For instance, thiophene-containing ureas and thioureas have been explored for their potential as enzyme inhibitors and in drug discovery. The research includes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors, highlighting the importance of optimizing spacer length for enhancing inhibitory activities (J. Vidaluc et al., 1995). This indicates potential applications in treating diseases like Alzheimer's by inhibiting enzymes responsible for neurotransmitter degradation.

Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline derivatives are explored for their biological activities, including their use as receptor antagonists and in anticancer research. A study synthesizing tetrahydroisoquinoline-derived urea and 2,5-diketopiperazine derivatives found these compounds to be selective antagonists of the TRPM8 channel receptor, with implications in antiprostate cancer therapies (L. De Petrocellis et al., 2016). These findings suggest the potential of tetrahydroisoquinoline derivatives in designing novel therapeutics targeting specific receptors involved in cancer progression.

Urea/Thiourea Applications

Urea and thiourea functionalities are frequently utilized in the synthesis of pharmaceuticals and agrochemicals due to their ability to act as hydrogen bond donors and acceptors, influencing molecular recognition and binding properties. For example, urea/thiourea compounds have been identified as effective ammonia surrogates in the synthesis of quinazolin-4(3H)-ones, demonstrating their utility in facilitating heterocyclic compound synthesis with potential pharmaceutical applications (P. Naidu et al., 2014).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

1-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c23-18(16-3-1-9-25-16)22-8-7-13-5-6-15(11-14(13)12-22)20-19(24)21-17-4-2-10-26-17/h1-6,9-11H,7-8,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRPCPNHNCJLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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